molecular formula C25H34N2O4 B14268781 Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate CAS No. 138322-75-5

Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate

Cat. No.: B14268781
CAS No.: 138322-75-5
M. Wt: 426.5 g/mol
InChI Key: UGCYZFYVGFXFSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an ester group, a diazenyl group, and a long hydroxyalkyl chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-aminobenzoic acid, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(10-hydroxydecyl)phenol under basic conditions to form the azo compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying azo dye chemistry and esterification reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate involves its interaction with biological molecules and cellular pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active hydroxyalkyl phenol, which can further interact with molecular targets.

Comparison with Similar Compounds

Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different alkyl chain lengths or substituents.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

138322-75-5

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 4-[[4-(10-hydroxydecoxy)phenyl]diazenyl]benzoate

InChI

InChI=1S/C25H34N2O4/c1-2-30-25(29)21-11-13-22(14-12-21)26-27-23-15-17-24(18-16-23)31-20-10-8-6-4-3-5-7-9-19-28/h11-18,28H,2-10,19-20H2,1H3

InChI Key

UGCYZFYVGFXFSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCO

Origin of Product

United States

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